molecular formula C16H27BN2O4 B1455319 Vildagliptinboronic acid CAS No. 852331-49-8

Vildagliptinboronic acid

货号: B1455319
CAS 编号: 852331-49-8
分子量: 322.2 g/mol
InChI 键: NFCUDZZBVHLQSU-JFQZXIRVSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Vildagliptinboronic acid is a useful research compound. Its molecular formula is C16H27BN2O4 and its molecular weight is 322.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Vildagliptinboronic acid is a compound derived from the antidiabetic agent vildagliptin, which is primarily used in the management of type 2 diabetes. This compound is notable for its ability to inhibit dipeptidyl peptidase-4 (DPP-4), an enzyme that plays a critical role in glucose metabolism. The biological activity of this compound encompasses various mechanisms and effects on metabolic processes, particularly concerning insulin secretion and glucose homeostasis.

Vildagliptin acts by inhibiting DPP-4, which leads to increased levels of incretin hormones such as glucagon-like peptide-1 (GLP-1) and gastric inhibitory peptide (GIP). These hormones enhance insulin secretion from pancreatic beta cells in response to meals and suppress glucagon release from alpha cells, thereby reducing blood glucose levels.

Key Points:

  • DPP-4 Inhibition: Prevents the degradation of GLP-1 and GIP.
  • Insulin Secretion: Enhances insulin responsiveness in a glucose-dependent manner.
  • Glucagon Suppression: Reduces glucagon levels, contributing to lower blood glucose.

Research Findings

Recent studies have explored the efficacy and safety of vildagliptin and its derivatives, including this compound. Below are summarized findings from various research articles:

Study FocusFindings
Efficacy in Diabetes Vildagliptin significantly reduced HbA1c levels compared to baseline in patients with type 2 diabetes, showing an average decrease of 0.36% over 12 weeks .
Comparative Studies In a study comparing vildagliptin with liraglutide, both drugs lowered fasting plasma glucose but liraglutide showed a greater reduction in HbA1c levels .
Adiponectin Levels Vildagliptin increased serum concentrations of adiponectin, which is associated with improved insulin sensitivity .
Animal Studies In diabetic mouse models, vildagliptin treatment led to increased pancreatic beta-cell mass and function, demonstrating its potential for enhancing islet neogenesis .

Case Studies

  • Clinical Trial on Efficacy : A randomized controlled trial involving 122 patients with type 2 diabetes assessed the effectiveness of switching from sitagliptin to either vildagliptin or liraglutide. Results indicated that while both treatments were effective, vildagliptin notably improved metabolic parameters without affecting body mass index (BMI) significantly .
  • Animal Model Research : In studies involving obese diabetic mice, administration of vildagliptin resulted in enhanced beta-cell proliferation and reduced oxidative stress markers. This suggests a protective effect on pancreatic function and potential benefits for long-term glycemic control .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

  • Antidiabetic Effects : Primarily through DPP-4 inhibition leading to enhanced incretin activity.
  • Cardiovascular Benefits : Reduction in inflammatory markers and improvement in lipid profiles observed in animal studies .
  • Reproductive Toxicity Concerns : Some studies have raised concerns about potential reproductive toxicity associated with vildagliptin administration in animal models .

科学研究应用

Drug Delivery Systems

The incorporation of boronic acids into drug formulations has been explored for their ability to form reversible covalent bonds with diols, which are prevalent in biological systems. This property is leveraged to create borono-lectins , which can be used for targeted drug delivery:

  • Polymeric Micelles : Research has demonstrated that polymeric micelles modified with boronic acids can encapsulate anti-cancer drugs, enhancing their delivery to tumor sites while minimizing side effects. For instance, PBA-modified micelles showed improved uptake and cytotoxicity against cancer cells in vitro and in vivo .
  • Sialic Acid Targeting : Boronic acid derivatives have been utilized for creating targeted therapies that bind specifically to sialic acid on cancer cell surfaces, enhancing the selectivity and efficacy of chemotherapeutics .

Electrochemical Sensing

Vildagliptinboronic acid has been investigated for its electrochemical properties, particularly using boron-doped diamond electrodes for the detection of vildagliptin in various media. This method allows for rapid and sensitive voltammetric detection, which can be crucial for monitoring drug levels in clinical settings .

Anticancer Activity

Research into boronic acids has revealed their potential anticancer properties. The modification of existing drugs with boronic acid groups can enhance their selectivity and potency against cancer cells. For example:

  • Bortezomib : The first FDA-approved boronic acid-containing drug demonstrated significant anticancer activity by inhibiting proteasomes in multiple myeloma . this compound may exhibit similar or enhanced mechanisms due to its dual functionality.

Case Studies and Clinical Trials

A review of ongoing and completed clinical trials involving boronic acids indicates a growing interest in their applications across various therapeutic areas:

StudyPurposePhaseStatus
Combination therapy with bortezomib in aggressive lymphomasTo evaluate the efficacy of combining bortezomib with CHOP chemotherapyPhase 1/2Completed
Ixazomib for advanced sarcoma treatmentTo determine safe dosages when combined with selinexorPhase 1Ongoing
Crisaborole ointment for psoriasisTo assess safety and efficacy in treating plaque psoriasisPhase 2Completed

These studies highlight the versatility of boronic acids in enhancing therapeutic regimens through combination therapies and novel formulations .

常见问题

Basic Research Questions

Q. What are the validated protocols for synthesizing Vildagliptin boronic acid with high purity, and how can reproducibility be ensured?

Methodological Answer:

  • Synthesis Protocol : Use a boronate esterification reaction under anhydrous conditions, optimizing stoichiometric ratios (e.g., 1:1.2 molar ratio of vildagliptin precursor to boronic acid reagent). Monitor reaction progress via TLC or HPLC .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water. Validate purity (>98%) via HPLC (C18 column, 0.1% TFA in acetonitrile/water) and ¹H/¹³C NMR .
  • Reproducibility : Document temperature, solvent purity, and stirring rates. Include negative controls (e.g., omitting catalyst) to confirm reaction specificity .

Q. Which analytical techniques are most robust for characterizing Vildagliptin boronic acid’s structural and chemical stability?

Methodological Answer:

  • Primary Techniques :
    • NMR Spectroscopy : Confirm boronic acid moiety via ¹¹B NMR (δ ~30 ppm) and assess stereochemical integrity .
    • Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and isotopic pattern consistency with theoretical values.
    • X-ray Diffraction (XRD) : Resolve crystal structure to validate boron coordination geometry .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH, 4 weeks) with HPLC monitoring. Compare degradation products to synthetic standards .

Advanced Research Questions

Q. How can researchers design competitive binding assays to quantify Vildagliptin boronic acid’s inhibition kinetics against DPP-4 substrates?

Methodological Answer:

  • Experimental Design :
    • Enzyme Assays : Use recombinant human DPP-4 in a fluorogenic substrate assay (e.g., H-Gly-Pro-AMC). Include a positive control (e.g., sitagliptin) and buffer controls .
    • Kinetic Parameters : Calculate IC₅₀ via nonlinear regression (GraphPad Prism) and determine Ki using Cheng-Prusoff equation. Validate with Lineweaver-Burk plots to confirm competitive inhibition .
  • Data Validation : Replicate assays across three independent experiments (n=6 replicates). Use ANOVA to assess inter-experiment variability .

Q. What strategies resolve contradictory data on Vildagliptin boronic acid’s off-target effects in different cellular models?

Methodological Answer:

  • Root-Cause Analysis :
    • Cell Line Variability : Compare protein expression profiles (e.g., Western blot for off-target proteases) across cell lines (HEK293 vs. HepG2) .
    • Dose-Response Curves : Test concentrations from 1 nM–100 µM to identify threshold effects. Use Hill slope analysis to differentiate specific vs. nonspecific binding .
  • Statistical Approaches : Apply multivariate regression to isolate confounding variables (e.g., serum batch, passage number). Use Benjamini-Hochberg correction for multiple comparisons .

Q. How can molecular dynamics (MD) simulations optimize the design of boronic acid-based DPP-4 inhibitors?

Methodological Answer:

  • Simulation Workflow :
    • System Setup : Model Vildagliptin boronic acid in DPP-4 active site (PDB: 2P8S) using AMBER or GROMACS. Solvate in TIP3P water and neutralize with NaCl .
    • Trajectory Analysis : Calculate binding free energy (MM/PBSA) and hydrogen bond occupancy over 100 ns simulations. Compare to alanine-scanning mutagenesis data .
  • Validation : Correlate simulation results with experimental IC₅₀ shifts from point mutations (e.g., DPP-4 Ser630Ala) .

Q. Data Analysis and Interpretation

Q. What statistical frameworks are appropriate for analyzing dose-dependent cytotoxicity data in Vildagliptin boronic acid studies?

Methodological Answer:

  • Model Selection :
    • Sigmoidal Fitting : Use four-parameter logistic regression (4PL) to calculate EC₅₀ and Hill coefficients. Exclude outliers via Grubbs’ test (α=0.05) .
    • Synergy Analysis : For combination studies, apply Chou-Talalay method (CompuSyn software) to compute combination indices (CI <1 = synergy) .
  • Reporting : Include 95% confidence intervals and R² values. Provide raw data in supplementary materials for transparency .

Q. How should researchers address discrepancies in bioavailability data between in vitro and in vivo models?

Methodological Answer:

  • Method Harmonization :
    • In Vitro-In Vivo Correlation (IVIVC) : Use Caco-2 permeability assays to predict intestinal absorption. Validate with rat PK studies (plasma sampling at 0, 1, 3, 6, 12, 24h post-dose) .
    • Compartmental Modeling : Fit data to two-compartment model (Phoenix WinNonlin) to estimate Vd, t½, and bioavailability (F%) .
  • Confounding Factors : Control for diet, circadian rhythm, and hepatic first-pass metabolism in animal models .

Q. Literature and Ethical Compliance

Q. What criteria define a rigorous literature review for prioritizing Vildagliptin boronic acid research gaps?

Methodological Answer:

  • Scoping Framework :
    • Arksey-O’Malley Protocol : Identify 5–10 key databases (PubMed, SciFinder), using MeSH terms like “DPP-4 inhibitor” AND “boronic acid” .
    • Inclusion/Exclusion : Filter studies by sample size (n≥3), peer-reviewed status, and mechanistic focus. Exclude patents and non-English abstracts .
  • Ethical Compliance : Adhere to PRISMA-ScR guidelines for reporting and declare conflicts of interest (e.g., funding sources) .

属性

IUPAC Name

[(2R)-1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidin-2-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27BN2O4/c20-14(19-3-1-2-13(19)17(22)23)9-18-15-5-11-4-12(6-15)8-16(21,7-11)10-15/h11-13,18,21-23H,1-10H2/t11?,12?,13-,15?,16?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFCUDZZBVHLQSU-JFQZXIRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1CCCN1C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B([C@@H]1CCCN1C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60704870
Record name {(2R)-1-[N-(3-Hydroxytricyclo[3.3.1.1~3,7~]decan-1-yl)glycyl]pyrrolidin-2-yl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60704870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852331-49-8
Record name {(2R)-1-[N-(3-Hydroxytricyclo[3.3.1.1~3,7~]decan-1-yl)glycyl]pyrrolidin-2-yl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60704870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Vildagliptinboronic acid
Vildagliptinboronic acid
Vildagliptinboronic acid
Vildagliptinboronic acid
Vildagliptinboronic acid
Vildagliptinboronic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。